Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate is an organic compound with the molecular formula C11H24N2O2 It is a methyl ester derivative of butanoic acid, featuring a diethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate can be synthesized through a multi-step process involving the esterification of butanoic acid followed by the introduction of the diethylaminoethyl group. The general synthetic route involves:
Esterification: Reacting butanoic acid with methanol in the presence of an acid catalyst to form methyl butanoate.
Amidation: Introducing the diethylaminoethyl group through a nucleophilic substitution reaction using diethylaminoethylamine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and amidation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-{[2-(diethylamino)ethyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 3-{[2-(dimethylamino)ethyl]amino}butanoate
- Ethyl 3-{[2-(diethylamino)ethyl]amino}butanoate
- Methyl 3-{[2-(diethylamino)ethyl]amino}propanoate
Comparison: Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate is unique due to its specific ester and amino group configuration, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for distinct applications in research and industry.
Properties
IUPAC Name |
methyl 3-[2-(diethylamino)ethylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-5-13(6-2)8-7-12-10(3)9-11(14)15-4/h10,12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXDIZLAPOHBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.